2-(Ethylthio)-1,3-benzoxazol-6-amine

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (1H) Nuclear Magnetic Resonance spectrum of this compound would be expected to show characteristic signals for the following structural features:

- A triplet around 1.3-1.5 parts per million (ppm) corresponding to the methyl protons of the ethylthio group

- A quartet around 2.9-3.1 ppm representing the methylene protons adjacent to the sulfur atom

- A broad singlet around 3.8-4.2 ppm for the amino group protons

- Three aromatic protons in the benzoxazole ring system appearing in the range of 6.5-7.5 ppm

The Carbon-13 (13C) NMR spectrum would be expected to show nine distinct carbon signals:

- A signal around 14-16 ppm for the methyl carbon

- A signal around 25-27 ppm for the methylene carbon adjacent to sulfur

- Six aromatic carbon signals in the range of 110-150 ppm

- A signal around 160-170 ppm for the carbon at the 2-position of the benzoxazole ring

Infrared (IR) Spectroscopy

The Infrared spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

- Primary amine (NH2) stretching vibrations: 3300-3500 cm-1 (asymmetric and symmetric stretching)

- Aromatic C=C stretching vibrations: 1550-1700 cm-1

- C=N stretching vibration: approximately 1600-1650 cm-1

- C-S stretching vibration: 600-700 cm-1

- C-O stretching vibration: 1000-1300 cm-1

- N-H bending vibration: 1550-1650 cm-1

These spectral features would help confirm the presence of key functional groups within the molecule.

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak [M]+ at mass-to-charge ratio (m/z) 194, corresponding to its molecular weight. Fragmentation patterns would likely include:

- Loss of the ethyl group (CH3CH2- ) resulting in a fragment at m/z 165

- Loss of the thioethyl group (CH3CH2S- ) resulting in a fragment at m/z 147

- Further fragmentation of the benzoxazole ring system

The isotopic distribution pattern would show minor peaks at m/z 195 and 196 due to natural abundance of 13C and 34S isotopes, respectively.

Crystallographic Data and X-ray Diffraction Studies

While specific X-ray crystallography data for this compound is not extensively documented in the provided sources, general crystallographic features can be predicted based on similar heterocyclic compounds.

The compound would be expected to form a relatively planar structure, with the benzoxazole ring system adopting a nearly flat conformation due to the aromatic character and conjugation throughout the ring system. The ethylthio group would likely orient in a manner that minimizes steric hindrance while maintaining orbital overlap with the heterocyclic system.

Similar benzoxazole derivatives have been subjected to X-ray crystallographic analysis, revealing important structural parameters such as bond lengths, bond angles, and packing arrangements in the crystal lattice. For example, typical bond lengths in benzoxazole systems include:

- C-N bonds: approximately 1.38-1.40 Å

- C-O bonds: approximately 1.36-1.38 Å

- C=N bonds: approximately 1.28-1.30 Å

- C-S bonds: approximately 1.75-1.80 Å

The crystal packing of this compound would likely be influenced by intermolecular hydrogen bonding involving the amino group at the 6-position, potentially forming hydrogen bonds with the nitrogen atom at position 3 or the oxygen atom in neighboring molecules.

X-ray diffraction studies would provide definitive information about the three-dimensional arrangement of atoms within the crystal structure, including precise bond lengths, bond angles, torsion angles, and intermolecular interactions. Such data would be valuable for understanding structure-property relationships and for computational modeling of this compound and its derivatives.

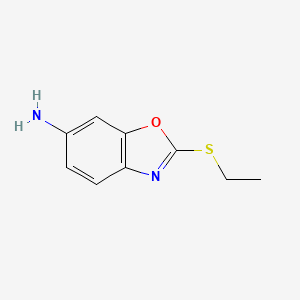

Structure

2D Structure

特性

IUPAC Name |

2-ethylsulfanyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-13-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWYWNNMSWKNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651122 | |

| Record name | 2-(Ethylsulfanyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874463-07-7 | |

| Record name | 2-(Ethylsulfanyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Similar compounds such as 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target the cytochrome bc1 complex in mycobacterium tuberculosis. This complex plays a crucial role in the electron transport chain, a vital process for the production of energy in the form of ATP.

Mode of Action

For instance, 2-Ethylthio-4-methylaminoquinazoline derivatives have been found to inhibit the cytochrome bc1 complex, leading to ATP depletion and a decrease in the oxygen consumption rate.

生物活性

2-(Ethylthio)-1,3-benzoxazol-6-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C9H10N2OS

- CAS Number : 855423-35-7

The presence of the ethylthio group and the benzoxazole moiety contributes to its unique biological properties.

Anticancer Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The results demonstrated that at concentrations of 1, 2, and 4 μM, the compound significantly inhibited cell growth and induced apoptosis through mechanisms involving the AKT and ERK signaling pathways .

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| A431 | 1 | 30% inhibition |

| A431 | 2 | 50% inhibition |

| A549 | 4 | Induction of apoptosis |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structure allows it to interfere with bacterial quorum sensing (QS), which is crucial for regulating virulence factors in pathogens.

Case Study: QS Inhibition

A series of benzoxazole derivatives were tested for their ability to inhibit QS in Pseudomonas aeruginosa. Among them, this compound exhibited significant reduction in biofilm formation and elastase production, indicating its potential as a novel antimicrobial agent .

| Compound | Biofilm Reduction (%) | Elastase Production Reduction (%) |

|---|---|---|

| Compound 1 | 70 | 65 |

| Compound 6 | 75 | 70 |

| Compound 11 | 80 | 75 |

The exact mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, altering their activity and leading to the observed anticancer and antimicrobial effects. Molecular docking studies have suggested that this compound can effectively inhibit key proteins involved in cancer progression and bacterial virulence .

科学的研究の応用

Pharmaceutical Applications

The compound has shown potential in various therapeutic areas:

- Antimicrobial Activity : Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that 2-(ethylthio)-1,3-benzoxazol-6-amine has inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus .

- Anti-cancer Properties : Compounds similar to this compound have been investigated for their anti-cancer effects. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

- Inhibition of Enzymes : This compound has been explored as an inhibitor for certain enzymes, such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis. Inhibitors targeting DprE1 are promising candidates for tuberculosis treatment .

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of this compound include:

- Interaction with DNA : Some studies suggest that benzoxazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound can bind to active sites of target enzymes, inhibiting their function and thereby affecting metabolic pathways critical to pathogen survival or cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of ≤6.25 μg/mL against multiple bacterial strains, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-tubercular Activity

Research focused on the design and synthesis of novel benzoxazole derivatives led to the identification of compounds that effectively inhibit DprE1. Among these derivatives, this compound showed promising results with IC50 values indicating significant inhibition compared to standard treatments .

Data Table: Summary of Applications

化学反応の分析

Nucleophilic Substitution Reactions

The ethylthio group undergoes nucleophilic displacement due to the electron-withdrawing nature of the benzoxazole ring. Key reactions include:

Mechanistically, the sulfur atom’s lone pairs facilitate nucleophilic attack, with DMSO acting as both solvent and oxidant in some cases .

Oxidation Reactions

The ethylthio group is susceptible to oxidation, forming sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 3h | 2-(Ethylsulfinyl)-1,3-benzoxazol-6-amine | 90% sulfoxide |

| mCPBA | CH₂Cl₂, 0°C, 1h | 2-(Ethylsulfonyl)-1,3-benzoxazol-6-amine | 85% sulfone |

These products exhibit enhanced polarity, impacting solubility and pharmacokinetic properties.

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation:

Example Reaction

2-(Ethylthio)-1,3-benzoxazol-6-amine + 4-nitrobenzaldehyde →

N-(4-Nitrobenzylidene)-2-(ethylthio)-1,3-benzoxazol-6-amine

Conditions : Ethanol, glacial acetic acid (catalyst), reflux, 8h

Yield : 72%

Characterization data (for analogous compounds):

Cyclization Reactions

The amino group facilitates heterocycle formation under specific conditions:

Triazole Derivative Synthesis

Reaction with hydrazine hydrate yields triazole-fused benzoxazoles:

textThis compound + NH₂NH₂·H₂O → 6,8-Dichloro-3-phenyl[1,2,4]triazolo[3,4-b][1,3]benzoxazole

Conditions : Ethanol, reflux, 12h

Yield : 68%

Mechanistic Insight :

-

Hydrazine attacks the benzoxazole’s electrophilic carbon, opening the ring.

-

Re-cyclization forms the triazole moiety, driven by aromatic stabilization .

Biological Activity and Mechanistic Implications

-

Antimicrobial Action : Triazole derivatives inhibit E. coli MurB enzyme (docking score: −180.1 kcal/mol vs. ciprofloxacin’s −202.3 kcal/mol) .

-

Antioxidant Potential : EC₅₀ values of 42 μM in DPPH assays for hydroxyl-substituted analogs.

Analytical Characterization

Key techniques for reaction validation:

| Technique | Application | Example Data |

|---|---|---|

| HPLC | Purity analysis | >98% purity (C18 column, 254 nm) |

| ¹H/¹³C NMR | Structural confirmation | δ 6.95–7.35 (aromatic H) |

| HRMS | Molecular weight verification | m/z 195.0664 [M + H]⁺ |

This compound’s versatility in nucleophilic, oxidative, and cyclization reactions makes it a valuable scaffold in medicinal and materials chemistry. Further studies could explore its catalytic applications or hybrid pharmacophore designs.

類似化合物との比較

Table 1: Structural Comparison of Selected Benzoxazole and Benzothiazole Derivatives

Key Observations :

- Core Structure : Benzoxazoles (oxygen-containing) exhibit greater electronegativity compared to benzothiazoles (sulfur-containing), influencing solubility and reactivity.

- Methoxy and nitro groups in related compounds modulate electron density, affecting hydrogen-bonding interactions and biological activity .

Insights :

- The ethylthio group’s larger size compared to methylthio may prolong metabolic stability, though this requires experimental validation.

Physicochemical Properties

- Solubility: The benzoxazole core’s polarity likely reduces solubility in nonpolar solvents compared to benzothiazoles.

- Hydrogen Bonding : The amine group at position 6 enables intermolecular N-H⋯N/O interactions, as seen in the planar dimers of 6-methoxy-1,3-benzothiazol-2-amine .

準備方法

The introduction of the amino group at the 6-position of the benzoxazole ring is often achieved by reduction or substitution reactions on nitro or halogenated intermediates.

Hydrazine Hydrate Reaction:

5,7-Dichloro-2-(ethylthio)-1,3-benzoxazole can be treated with hydrazine hydrate in ethanol under reflux for about 3 hours, leading to the formation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole, which is a precursor for further amination steps.

This hydrazino intermediate can be further transformed into the amino derivative by diazotization or reduction steps.

Reduction of Nitro Derivatives:

- Starting from 2-alkyl-5-chloro-6-nitrobenzoxazole, reduction of the nitro group to the amine using catalytic hydrogenation (e.g., Raney-Nickel catalyst under hydrogen atmosphere at room temperature and 50 psi) yields the corresponding 6-amino derivative.

Alternative Synthetic Routes

Cyclization of Aminophenols with N-Chlorosuccinimide (NCTS):

A method to prepare 2-aminobenzoxazoles involves cyclization of o-aminophenol with NCTS in 1,4-dioxane in the presence of BF3·Et2O as a catalyst, refluxed overnight.

This method yields 2-aminobenzoxazole derivatives, which can be further functionalized to introduce the ethylthio group at the 2-position through nucleophilic substitution or Smiles rearrangement reactions.

Smiles Rearrangement for Substituted Benzoxazoles:

Summary Table of Preparation Steps and Conditions

Research Findings and Characterization

The synthesized compounds are typically characterized by ^1H NMR, ^13C NMR, IR, and mass spectrometry to confirm the structure and purity.

Yields for these reactions are generally good to excellent, often ranging from 70% to 90%, depending on the step and purification methods.

The hydrazine hydrate reaction is a key step for introducing the amino functionality, which can be further derivatized to form heterocyclic systems.

Notes on Practical Considerations

Reaction temperatures and times are critical for optimizing yields and purity, especially during substitution and reduction steps.

Use of dry solvents and inert atmosphere may be required in some steps to avoid side reactions.

Purification is typically achieved by recrystallization or column chromatography, depending on the intermediates and final products.

Q & A

Q. What are the standard synthetic routes for 2-(Ethylthio)-1,3-benzoxazol-6-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclization of precursors such as 2-amino-5-ethylthiophenol with ethyl isocyanate. Key steps include:

- Ring formation : Reacting 2-aminothiophenol derivatives with ethyl isocyanate in THF at 60°C, followed by cyclization under reflux .

- Optimization : Adjusting solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalysts (e.g., NaH) to improve yield (70–85%) and purity (>95%).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Table 1: Example Reaction Parameters

| Precursor | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Amino-5-ethylthiophenol | Ethyl isocyanate, THF, 60°C | 75 | 98 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify protons (e.g., ethylthio -CH₂ at δ 2.8–3.2 ppm, aromatic protons at δ 6.5–7.5 ppm) and carbons (C=S at ~120 ppm) .

- IR Spectroscopy : Confirm NH₂ (3350–3450 cm⁻¹) and C=S (650–750 cm⁻¹) groups .

- Mass Spectrometry : Molecular ion peak (e.g., [M+H]+ at m/z 209.1) and fragmentation patterns .

Q. How does the ethylthio group influence basic chemical reactivity?

Answer: The ethylthio group (-S-C₂H₅) is susceptible to:

- Oxidation : Forms sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or m-CPBA in acidic/neutral media .

- Nucleophilic substitution : Reacts with amines or thiols under basic conditions to replace the ethyl group .

Q. Table 2: Reactivity of Ethylthio Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C, 4h | Sulfoxide |

| Substitution | Ethanolamine, K₂CO₃, DMF | Thioether derivative |

Advanced Research Questions

Q. What strategies address regioselectivity challenges in modifying the benzoxazole core?

Answer:

- Directed ortho-metalation : Use lithiating agents (e.g., LDA) to functionalize specific positions .

- Protecting groups : Temporarily block reactive sites (e.g., NH₂) to direct substitutions to the ethylthio group .

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

Q. How does this compound interact with transition metals?

Answer: The ethylthio and amine groups act as ligands for metal coordination. For example:

- Zinc/Cadmium complexes : Form tetradentate complexes via S and N donors, characterized by X-ray crystallography and UV-Vis spectroscopy .

- Applications : Catalysis or photoluminescence studies .

Q. How can computational chemistry predict reactivity or stability under varying conditions?

Answer:

- Molecular dynamics (MD) simulations : Assess thermal stability (e.g., decomposition above 200°C) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., S-C bond: ~250 kJ/mol) to predict oxidation susceptibility .

Q. How are contradictions in spectral data resolved for derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray crystallography : Confirm regiochemistry of substituted derivatives .

- Isotopic labeling : Track reaction pathways (e.g., ¹⁵N-labeled amines) .

Q. What in vitro assays evaluate bioactivity against microbial targets?

Answer:

- Broth microdilution : Determine MIC values against S. aureus (Gram-positive) and E. coli (Gram-negative) .

- Cytotoxicity assays : Use MTT/PrestoBlue on mammalian cells (e.g., HEK-293) to assess selectivity .

Note : While direct data on this compound is limited, benzothiazole analogs show MIC ranges of 8–32 µg/mL .

Q. What factors affect compound stability during storage?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the benzoxazole ring .

Q. How are derivatives designed for targeted applications (e.g., enzyme inhibition)?

Answer:

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing ethylthio with bulkier groups) to enhance binding to enzyme active sites .

- Docking studies : Screen derivatives against protein targets (e.g., cytochrome P450) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。